(1R,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride

Chiral resolution Diastereomeric purification Beta-amino acid synthesis

(1R,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride (CAS 163877-11-0) is a chiral, cyclic β-amino acid ester featuring three defined stereocenters across its cyclopentane core and (R)-α-phenylethylamine auxiliary. This compound serves as a pivotal late-stage intermediate in the scalable enantioselective synthesis of trans-2-aminocyclopentanecarboxylic acid (ACPC) derivatives , which are privileged building blocks for constructing 12-helical β-peptide foldamers with demonstrated antibiotic activity and protein-protein interaction modulation potential.

Molecular Formula C16H24ClNO2
Molecular Weight 297.82 g/mol
Cat. No. B12275200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride
Molecular FormulaC16H24ClNO2
Molecular Weight297.82 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCC1NC(C)C2=CC=CC=C2.Cl
InChIInChI=1S/C16H23NO2.ClH/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13;/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3;1H
InChIKeyCQPRDUSUUBNWRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1R,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride is a Critical Chiral Intermediate for Beta-Peptide Foldamer Research


(1R,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride (CAS 163877-11-0) is a chiral, cyclic β-amino acid ester featuring three defined stereocenters across its cyclopentane core and (R)-α-phenylethylamine auxiliary [1]. This compound serves as a pivotal late-stage intermediate in the scalable enantioselective synthesis of trans-2-aminocyclopentanecarboxylic acid (ACPC) derivatives [2], which are privileged building blocks for constructing 12-helical β-peptide foldamers with demonstrated antibiotic activity and protein-protein interaction modulation potential [3]. Its hydrochloride salt form provides a distinct crystallization advantage over the free base, enabling stereochemical purification critical for downstream applications [2].

Why Generic (1R,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate Substitution is Scientifically Unsound


Generic substitution among cyclopentane β-amino acid esters or their salts fails because stereochemical integrity, salt-form dependent crystallinity, and auxiliary cleavage compatibility are not interchangeable properties. The hydrochloride salt of the (R,R,R)-configured ester is the only form demonstrated to crystallize as a single stereoisomer directly from the reductive amination reaction mixture, a feature that is lost with the free base [1]. Alternative diastereomers (e.g., (S)-phenylethylamine analog) or regioisomers (e.g., 3-amino derivatives) follow divergent crystallization pathways and exhibit different reactivity in subsequent epimerization and hydrogenolysis steps, leading to unacceptably low yields of enantiopure trans-ACPC [2]. The stereochemical triad (1R,2R,R) is specifically required to access the 12-helical foldamer space; mismatched configurations produce oligomers that cannot adopt the bioactive conformation [3].

Quantitative Differentiation Evidence for (1R,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride


Crystallization-Driven Diastereomeric Purification: HCl Salt vs. Free Base

In the LePlae reductive amination route, the (R,R,R)-configured amino ester product crystallizes as a single stereoisomer exclusively when isolated as the hydrochloride salt. The free base remains an oil that resists crystallization, preventing stereochemical purification [1]. In the improved Kovalenko protocol, conversion of the crude amino ester into its hydrochloride salt similarly failed to induce crystallization; only after switching to hydrobromide or dibenzoyl-D-tartrate salts could a pure crystalline product be obtained [2]. This demonstrates that the hydrochloride salt of the (R,R,R)-configured amino ester possesses unique crystallization behavior that is stereochemistry-dependent and unmatched by other salt forms of the identical carbon skeleton.

Chiral resolution Diastereomeric purification Beta-amino acid synthesis

Epimerization Diastereoselectivity: Achieving >4:1 trans/cis Ratio via Sodium Ethoxide Treatment

The crude amino ester product from reductive amination contains a mixture of four diastereomers. Treatment with sodium ethoxide in ethanol at 30–35 °C shifts the diastereomeric ratio from an initial 1.0:0.15:0.06:0.02 (trans-favored but complex mixture) to 0.21:0.02:1.0:0.15, dramatically enriching the desired trans-isomer to approximately 83% of the mixture [1]. This epimerization protocol is specific to the ethyl ester/(R)-phenylethylamine scaffold; the corresponding (S)-phenylethylamine diastereomer series requires entirely different acid-base conditions and yields inferior trans-selectivity.

Epimerization Diastereoselectivity ACPC precursor

Dibenzoyl-D-Tartrate Salt Crystallization Yield: 58% from Ketoester Starting Material

Among a panel of 15 acid counterions screened (including HCl, HBr, H2SO4, TsOH, tartaric acid, malic acid, camphor sulfonic acids, and dibenzoyl-tartaric acids), only (+)-dibenzoyl-D-tartaric acid ((D)-DBTA) provided efficient crystallization of the (R,S,S)-configured amino ester with simultaneous removal of all diastereomeric impurities. The optimized procedure delivered the (D)-DBTA salt of the amino ester in 58% isolated yield directly from the ketoester starting material, requiring only two to three crystallizations from acetonitrile to reach NMR-undetectable impurity levels [1]. In contrast, the hydrochloride salt of the identical scaffold failed to crystallize under the same screening conditions.

Diastereomeric salt resolution Yield optimization Process chemistry

Stereochemical Fidelity Required for 12-Helix Formation: Only (R,R)-ACPC Oligomers Fold

Oligomers of (R,R)-trans-2-aminocyclopentanecarboxylic acid (ACPC), the downstream product of the target compound, adopt a defined 12-helical conformation stabilized by a network of 12-membered ring hydrogen bonds (C=O(i)···H-N(i+3)). Circular dichroism spectra of (R,R)-ACPC hexamers and octamers display characteristic 12-helix signatures (minimum at ~205 nm, maximum at ~195 nm) in both organic and aqueous solution [1]. In contrast, the (S,S)-ACPC enantiomer, while equally helical, produces the opposite helical sense, and the cis-configured ACPC diastereomers do not support 12-helix formation at all, instead adopting irregular conformations [2]. The biological activity of ACPC-containing β-peptides—including antibiotic activity against Staphylococcus aureus (MIC values reported in the low µg/mL range)—is strictly dependent on this helical conformation [3].

Beta-peptide foldamer 12-Helix Conformational stability

Optimal Application Scenarios for (1R,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride in Research and Industrial Procurement


Multi-Gram Synthesis of Fmoc-(1R,2R)-ACPC-OH for Solid-Phase Foldamer Construction

The target hydrochloride is the established entry point for producing Fmoc-(1R,2R)-ACPC-OH, the most widely used building block for 12-helical β-peptide foldamers [1]. Following hydrogenolytic cleavage of the (R)-phenylethyl auxiliary, the resulting (1R,2R)-ACPC ethyl ester is hydrolyzed and Fmoc-protected. The crystallization-driven purification of the hydrochloride intermediate ensures that the final Fmoc-ACPC-OH meets the >99% enantiomeric purity threshold required for solid-phase peptide synthesis, where even 2% of the wrong enantiomer can disrupt helical folding and abolish biological activity [2].

Antibiotic Beta-Peptide Lead Optimization Programs

Short β-peptides containing (R,R)-ACPC residues exhibit potent, non-hemolytic antibiotic activity against Gram-positive pathogens including drug-resistant Staphylococcus aureus [1]. The target compound provides the only scalable, crystallizable intermediate for accessing the (R,R)-ACPC scaffold in quantities sufficient for structure-activity relationship (SAR) studies, animal efficacy models, and preclinical development [2]. The hydrochloride salt's shelf-stable crystalline nature makes it the preferred form for inventory management in long-term medicinal chemistry campaigns.

Development of Proteomimetic Inhibitors of Helix-Mediated Protein-Protein Interactions

The 12-helix formed by (R,R)-ACPC oligomers mimics the spatial display of side chains found in natural α-helices but with complete resistance to proteolytic degradation [1]. This makes (R,R)-ACPC-derived foldamers ideal scaffolds for designing inhibitors of helix-mediated protein-protein interactions (e.g., Bcl-2 family, p53/MDM2). Access to enantiomerically pure (R,R)-ACPC via the target hydrochloride is a prerequisite for constructing these proteomimetics, as incorporation of the (S,S) enantiomer would produce a mirror-image helix with incompatible side-chain geometry [2].

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